2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride is a synthetic compound classified as an amphetamine derivative. It features a trifluoromethyl group, which significantly influences its chemical properties and biological activity. This compound is of interest due to its potential applications in pharmacology and neuroscience.
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride falls under the category of phenethylamines, a class of compounds known for their stimulant effects on the central nervous system. It is structurally related to other amphetamines, which are widely recognized for their psychoactive properties .
The synthesis of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride typically involves several key steps:
The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity. Common solvents used include dichloromethane or ethanol, and reactions may be conducted under reflux conditions to ensure complete conversion of starting materials .
The molecular structure of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride can be represented as follows:
The compound features a chiral center at the carbon adjacent to the amine group, leading to potential stereoisomerism. Its structural formula indicates that it contains a trifluoromethyl group, which enhances lipophilicity and may affect its interaction with biological targets .
The compound can participate in various chemical reactions typical of amines, including:
These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, pressure), influencing the reaction kinetics and product distribution .
The mechanism of action of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride primarily involves its interaction with neurotransmitter systems in the brain:
Studies suggest that compounds with trifluoromethyl substitutions often exhibit increased potency compared to their non-fluorinated counterparts due to improved binding affinity at neurotransmitter receptors .
Safety data sheets indicate that while the compound has useful properties for research applications, it should be handled with care due to potential toxicity associated with amphetamines .
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride has several applications in scientific research:
This compound exemplifies the intersection of chemistry and pharmacology, offering insights into drug design and therapeutic applications within neuroscience .
The strategic incorporation of trifluoromethyl (-CF₃) groups into amine-based pharmacophores represents a cornerstone of modern medicinal chemistry, driven by the moiety’s profound influence on molecular properties. Introduced systematically in the late 20th century, -CF₃ substituents became pivotal for enhancing metabolic stability, membrane permeability, and target affinity in bioactive molecules. This evolution is exemplified by FDA-approved drugs like desvenlafaxine (SNRI antidepressant) and rivastigmine (acetylcholinesterase inhibitor), where the dimethylamine (-N(CH₃)₂) group adjacent to aromatic systems significantly modulates pharmacokinetic profiles [5]. The synergistic combination of cationic amines and electron-withdrawing -CF₃ groups emerged as a design principle to fine-tune electronic and steric parameters, thereby optimizing drug-receptor interactions [6].
Recent innovations focus on meta-substituted trifluoromethylphenyl amines—a structural motif present in kinase inhibitors such as CHMFL-ABL-121. This compound overcomes drug-resistant mutations in chronic myeloid leukemia by leveraging the -CF₃ group’s role in hydrophobic pocket occupancy within the BCR-ABL kinase domain [7]. Similarly, preclinical candidates like (2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride demonstrate expanded applications in receptor binding assays, underscoring the versatility of this chemical archetype [6]. Table 1 highlights key milestones in trifluoromethyl-substituted amine development.
Table 1: Evolution of Trifluoromethyl-Substituted Amines in Drug Development
Time Period | Key Advances | Representative Compounds | Therapeutic Impact |
---|---|---|---|
1980s–1990s | Rational incorporation of -CF₃ for metabolic stability | Fluoxetine, Flutamide | Enhanced bioavailability and half-life |
2000s | -CF₃ with tertiary amines in CNS drugs | Desvenlafaxine, Rivastigmine | Improved blood-brain barrier penetration |
2010s–Present | meta-CF₃ amines targeting resistant mutations | CHMFL-ABL-121, Ponatinib analogs | Overcoming kinase gatekeeper mutations (e.g., T315I) [5] [7] |
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride exemplifies a cationic amphiphilic design, merging hydrophobic aromatic domains with ionizable hydrophilic amines. This architecture enables dual functionality:
The compound’s meta-substitution pattern distinctively influences spatial orientation. Compared to para-isomers (e.g., 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine hydrochloride), the meta-configuration induces a 30° torsional angle between the phenyl ring and the propan-2-amine chain. This optimizes steric compatibility with asymmetric binding sites, as observed in kinase inhibitors [3] [6]. Additionally, the -CF₃ group elevates lipophilicity (measured as logP ≈ 2.8), promoting favorable distribution coefficients without compromising aqueous solubility in the hydrochloride salt form (up to 12 mg/mL) [3] [4].
Table 2: Physicochemical Attributes of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine Hydrochloride
Property | Value | Biological Implication |
---|---|---|
Molecular Formula | C₁₁H₁₅ClF₃N | Balanced molecular mass (253.69 g/mol) for CNS permeability [3] |
Ionization Constant (pKa) | 9.7 ± 0.2 (amine) | >90% protonation at physiological pH, enhancing target engagement [5] |
LogP (Octanol-water) | 2.78 | Optimal membrane diffusion and tissue penetration |
Aqueous Solubility | ~12 mg/mL (HCl salt) | Facilitates formulation and in vivo bioavailability |
The dimethylamine group’s low steric hindrance allows dynamic binding to diverse enzyme topographies, from G-protein-coupled receptors to kinase allosteric sites. This plasticity, combined with the -CF₃ group’s electronegativity (-I effect), fine-tunes electron density at the amine center, modulating hydrogen-bonding capacity and residence time on biological targets [5] [6]. Such targeted amphiphilicity positions this compound class as a versatile scaffold for addressing complex disease mechanisms.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9